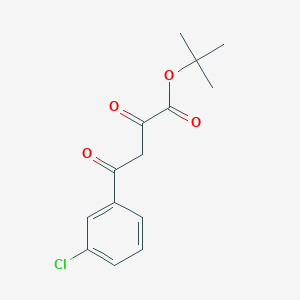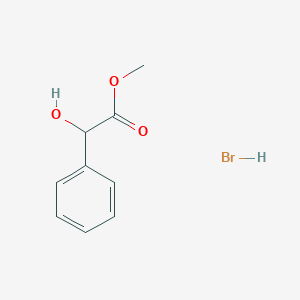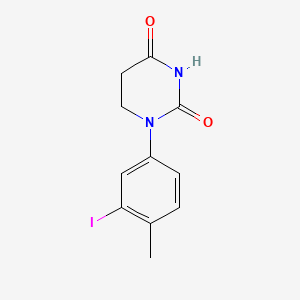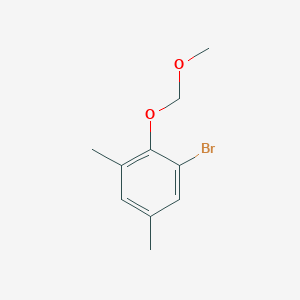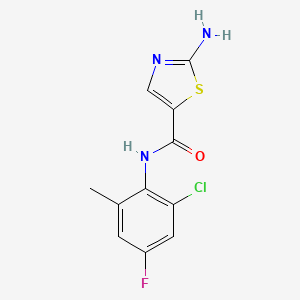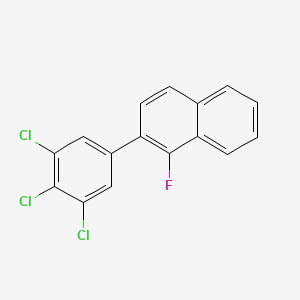![molecular formula C13H22BClN2O2 B14772147 {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B14772147.png)
{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-methyl-1,4-diazepane moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound’s unique structure makes it a valuable intermediate in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid typically involves the following steps:
Formation of the Diazepane Moiety: The 4-methyl-1,4-diazepane can be synthesized through a series of reactions starting from commercially available starting materials. This often involves the alkylation of a suitable amine with a methylating agent.
Attachment to the Phenyl Ring: The diazepane moiety is then attached to a phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting the diazepane with a halogenated phenyl compound under basic conditions.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group. This can be done through a borylation reaction, where a boron-containing reagent, such as bis(pinacolato)diboron, is reacted with the phenyl compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the diazepane moiety, potentially converting it into a secondary or primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Secondary or primary amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors.
Medicine
In medicine, this compound derivatives are explored for their potential as therapeutic agents. Boronic acids have been investigated for their role in the inhibition of proteasomes, which are targets for cancer therapy.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid largely depends on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its role as an enzyme inhibitor. This interaction can disrupt the normal function of enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the diazepane moiety, making it less versatile in certain applications.
4-Methylphenylboronic Acid: Similar structure but without the diazepane group, limiting its use in enzyme inhibition studies.
Diazepane Derivatives: Compounds with similar diazepane structures but lacking the boronic acid group, which reduces their utility in Suzuki-Miyaura coupling reactions.
Uniqueness
The uniqueness of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid lies in its combination of a boronic acid group with a diazepane moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C13H22BClN2O2 |
|---|---|
Poids moléculaire |
284.59 g/mol |
Nom IUPAC |
[3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H21BN2O2.ClH/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(10-12)14(17)18;/h2,4-5,10,17-18H,3,6-9,11H2,1H3;1H |
Clé InChI |
UKAZQZNICREKKF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)CN2CCCN(CC2)C)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


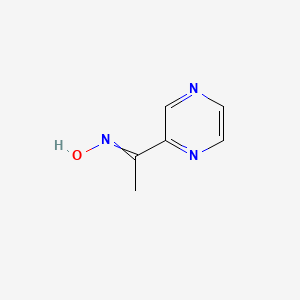
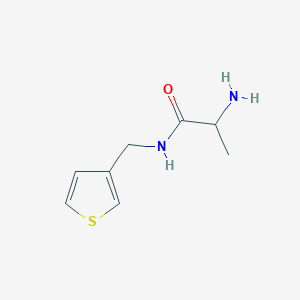
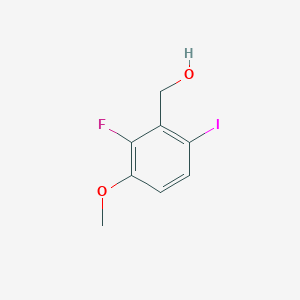
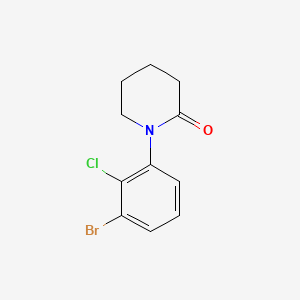
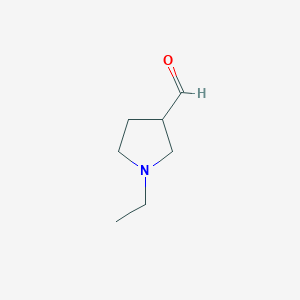
![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14772088.png)
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)
